(S)-N-Boc-gamma-Iodo-Abu-OtBu

Description

Significance of Chiral Building Blocks in Asymmetric Organic Synthesis

Chirality, a property of asymmetry in molecules, is a fundamental concept in chemistry. hilarispublisher.com Chiral molecules exist as non-superimposable mirror images of each other, known as enantiomers. hilarispublisher.com In the biological world, this structural difference can lead to vastly different physiological effects. Many biological systems, such as sugars and amino acids, are produced exclusively as one enantiomer. wikipedia.org Consequently, the interaction between a chiral drug and its biological target often requires a precise stereochemical match. This underscores the critical importance of asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule. wikipedia.org

Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of more complex chiral molecules. wiley.com Their use is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the therapeutic activity of a drug can be confined to a single enantiomer, while the other may be inactive or even harmful. hilarispublisher.com The use of these pre-existing chiral molecules, often derived from natural sources like amino acids or sugars, is a strategy known as chiral pool synthesis. wikipedia.org This approach provides an efficient pathway to complex, enantiomerically pure products. wikipedia.org

Role of Protected Amino Acid Derivatives in Complex Molecule Construction

Amino acids and their derivatives are fundamental building blocks in biochemistry and are increasingly utilized in the synthesis of a wide array of complex organic molecules, including pharmaceuticals. amerigoscientific.comenamine.net To facilitate their use in multi-step syntheses, it is often necessary to temporarily block or "protect" one or more of their reactive functional groups. csic.es This prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. csic.es

Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are crucial tools in this process. rsc.org The Boc group is widely used to protect the amino functionality of amino acids due to its stability under a range of reaction conditions and its relatively easy removal under mild acidic conditions. rsc.org By protecting the amino group, chemists can selectively perform reactions on the carboxylic acid or side-chain functionalities. sigmaaldrich.com This strategic use of protected amino acid derivatives enables the construction of complex peptides and other intricate molecular architectures with a high degree of control. csic.essigmaaldrich.com

Overview of (S)-N-Boc-gamma-Iodo-Abu-OtBu as a Key Chiral Synthetic Intermediate

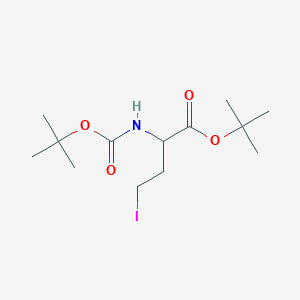

This compound is a prime example of a chiral building block that combines the features of a protected amino acid with a reactive functional group, making it a valuable intermediate in asymmetric synthesis. The "(S)" designation indicates the specific stereochemistry at the chiral center. The "N-Boc" and "OtBu" components signify that both the nitrogen of the amino group and the oxygen of the carboxylic acid are protected by tert-butoxycarbonyl and tert-butyl ester groups, respectively. The "gamma-Iodo" component indicates the presence of an iodine atom at the gamma position of the aminobutyric acid (Abu) backbone.

This specific combination of features makes this compound a versatile synthetic tool. The protected amino acid framework provides a chiral scaffold, while the iodo group serves as a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities at a specific position within a molecule, enabling the synthesis of complex and novel chiral compounds. Its utility has been demonstrated in the synthesis of various biologically active molecules and complex natural products. alfachemch.comambeed.com

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate |

| CAS Number | 161370-66-7 |

| Molecular Formula | C₁₃H₂₄INO₄ |

| Molecular Weight | 385.24 g/mol |

| Appearance | Solid |

| Purity | ≥97% |

This data is compiled from multiple sources. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDXGFWLHSXMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCI)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of S N Boc Gamma Iodo Abu Otbu

Reactivity Profiles of the Gamma-Iodo Functionality

The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds, a characteristic that defines its reactivity. This makes the gamma-iodo group an excellent leaving group and a versatile handle for introducing molecular complexity.

The primary carbon atom to which the iodine is attached in (S)-N-Boc-gamma-Iodo-Abu-OtBu is sterically unhindered, making it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic gamma-carbon, leading to the displacement of the iodide ion in a single, concerted step. This process results in an inversion of stereochemistry if the carbon were chiral, though in this specific molecule, the gamma-carbon is achiral. A wide variety of nucleophiles, including azides, cyanides, thiolates, and amines, can be used to introduce new functional groups at this position.

Unimolecular nucleophilic substitution (SN1) reactions are generally not favored at primary carbon centers due to the high energy and instability of the corresponding primary carbocation intermediate that would need to form. Therefore, SN2 reactions are the predominant pathway for nucleophilic substitution at the gamma-position of this molecule. ucalgary.ca

The relatively low bond dissociation energy (BDE) of the C-I bond makes it susceptible to homolytic cleavage, initiating radical-based transformations. libretexts.org Homolysis, which can be induced by heat or ultraviolet light, generates a primary alkyl radical at the gamma-position and an iodine radical. libretexts.org This reactivity can be harnessed in various radical-mediated C-C bond-forming reactions.

The stability of carbon-halogen bonds decreases down the group, making the C-I bond the most reactive in radical processes. The energy required for homolytic bond cleavage is a direct measure of the bond's strength. libretexts.orgmasterorganicchemistry.com

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | ~485 |

| C-Cl | ~340 |

| C-Br | ~285 |

| C-I | ~210 |

The generated primary radical is less stable than secondary or tertiary radicals, meaning subsequent reaction steps must be efficient to achieve good yields. libretexts.org Nevertheless, this pathway is valuable for transformations not easily accessible through ionic mechanisms.

The C-I bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. The high reactivity of alkyl iodides in the oxidative addition step of the catalytic cycle makes this compound a suitable precursor for these transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. The C-I bond of the amino acid derivative can react with a variety of boronic acids or esters to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl groups at the gamma-position.

Sonogashira Coupling: As one of the most effective methods for forming C(sp2)-C(sp) bonds, the Sonogashira reaction couples terminal alkynes with organic halides. libretexts.orgmdpi.com This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would yield a γ-alkynylated amino acid derivative, a valuable scaffold in medicinal chemistry.

Heck Reaction: The Heck reaction couples organic halides with alkenes. researchgate.net While more commonly applied to aryl and vinyl halides, modifications have allowed for the use of alkyl halides, particularly reactive ones like alkyl iodides. This would allow for the introduction of a vinyl group at the gamma-position.

| Reaction | Catalyst System | Base | Solvent |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DME/H₂O |

| Sonogashira | Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI | Et₃N, DIPEA | THF, DMF, Toluene |

| Heck | Pd(OAc)₂ or PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile, NMP |

The gamma-iodo functionality is an excellent leaving group for intramolecular nucleophilic substitution reactions, leading to the formation of cyclic structures. A prominent application is the synthesis of γ-lactams (2-pyrrolidinones). This can be achieved by first deprotecting the N-Boc group to reveal the primary amine. The resulting free amine can then act as an internal nucleophile, attacking the electrophilic gamma-carbon and displacing the iodide to form a stable, five-membered lactam ring. organic-chemistry.org This intramolecular cyclization is generally rapid and efficient due to the favorable energetics of forming a five-membered ring. This strategy is a key method for preparing conformationally constrained amino acid analogues for peptide and peptidomimetic synthesis. nih.govthieme-connect.com

De-protection and Manipulation of the N-Boc Amine Functionality

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. researchgate.netorganic-chemistry.org

The cleavage of the N-Boc group is typically accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate. rsc.orgcommonorganicchemistry.comcommonorganicchemistry.com

The mechanism proceeds through the following steps:

Protonation of the carbonyl oxygen of the Boc group by the acid.

Cleavage of the tert-butyl-oxygen bond to release the highly stable tert-butyl cation and a carbamic acid intermediate.

The tert-butyl cation is typically scavenged by the solvent or an added scavenger, or it can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com

The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine as its corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com

The choice of acid and solvent allows for tuning of the reaction conditions. TFA in DCM is a very common and efficient system for Boc deprotection, often proceeding to completion within an hour at room temperature. commonorganicchemistry.com Solutions of HCl in dioxane or methanol are also widely used and can sometimes offer different selectivity in the presence of other acid-sensitive groups. commonorganicchemistry.comresearchgate.net

| Reagent System | Typical Concentration | Common Solvent | Typical Reaction Time |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours |

| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 1 - 4 hours |

| Hydrogen Chloride (HCl) | 1.25 M | Methanol (MeOH) | 2 - 18 hours |

| Acetyl Chloride / Methanol | In situ generation of HCl | Methanol (MeOH) | 1 - 12 hours |

Transformations of the tert-Butyl Ester Group

The tert-butyl ester is a common carboxylic acid protecting group, valued for its stability to basic and nucleophilic conditions. It is typically removed by acidolysis. When working with this compound, the challenge is to cleave the tert-butyl ester without affecting the N-Boc group or the C-I bond. This reversed selectivity (cleaving the ester before the carbamate) requires conditions that differentiate between the two acid-labile groups.

Lewis acids have proven effective for this transformation. A notable method employs a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in refluxing acetonitrile. organic-chemistry.org This system selectively cleaves tert-butyl esters, leaving N-Boc groups intact. organic-chemistry.orgresearchgate.net The mechanism is thought to involve the generation of a cerium complex that facilitates the removal of the tert-butyl group. organic-chemistry.org Similarly, zinc bromide (ZnBr₂) in dichloromethane has been explored for the chemoselective hydrolysis of tert-butyl esters, although its effectiveness can be substrate-dependent, and in some cases, it also removes the N-Boc group. acs.orgresearchgate.net

Molecular iodine has also been identified as a mild and efficient catalyst for the hydrolysis of tert-butyl esters in acetonitrile. researchgate.net This method is compatible with various acid-labile protecting groups, including N-Boc, and does not affect double bonds, making it a potentially suitable option for complex molecules. researchgate.netresearchgate.net Another mild approach utilizes aqueous phosphoric acid, which has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl esters while tolerating groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.orgorganic-chemistry.org

Transesterification of tert-butyl esters can be achieved under specific catalytic conditions. For example, reactions with other alcohols in the presence of a suitable catalyst can yield different esters. PCl₃-mediated transesterification can convert tert-butyl esters into other esters via an acid chloride intermediate. acs.org

The following table outlines conditions for the selective cleavage of tert-butyl esters.

| Reagent/Condition | Solvent | Temperature | Selectivity Notes |

| CeCl₃·7H₂O / NaI organic-chemistry.org | Acetonitrile | Reflux | Selectively cleaves tert-butyl esters in the presence of N-Boc groups. |

| Molecular Iodine (I₂) researchgate.net | Acetonitrile | Reflux | Mild and efficient hydrolysis; compatible with N-Boc and other acid-labile groups. |

| Aqueous Phosphoric Acid organic-chemistry.orgorganic-chemistry.org | - | - | Environmentally benign and mild reagent for deprotection. |

| ZnBr₂ acs.orgresearchgate.net | Dichloromethane | Room Temp. | Can promote selective hydrolysis, but may also cleave N-Boc group depending on substrate and conditions. |

Stereochemical Integrity During Chemical Transformations

Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis and manipulation of amino acid derivatives. Epimerization, the inversion of configuration at a stereocenter, is a significant side reaction that can occur during peptide synthesis, particularly during deprotection or coupling steps. nih.govdntb.gov.ua This process can compromise the biological activity and purity of the final product. dntb.gov.ua

For this compound, the risk of epimerization is present during transformations involving both the N-Boc and tert-butyl ester groups, especially under conditions that involve the formation of intermediates where the α-proton becomes acidic and can be abstracted.

Two primary mechanisms of epimerization in amino acid chemistry are recognized:

Oxazolone Formation : This is common during the activation of the carboxyl group for peptide coupling. The formation of a planar oxazol-5(4H)-one intermediate allows for the loss of stereochemical information at the α-carbon. nih.gov While less relevant for simple deprotection, it is a critical consideration if the carboxyl group is activated after deprotection.

Direct Enolization : Abstraction of the α-proton by a base can lead to the formation of an enolate intermediate. nih.gov Subsequent reprotonation can occur from either face, leading to racemization. This is a concern under basic conditions, although most deprotection schemes for Boc and t-Bu esters are acidic. However, even under acidic conditions, transient deprotonation-reprotonation equilibria can be established, particularly with certain reagents or in the presence of basic impurities.

Studies have shown that epimerization can be minimized by carefully selecting reaction conditions. For instance, performing Boc deprotection with TFA can proceed without significant racemization if exposure times are minimized and conditions are carefully controlled. acs.org The use of milder Lewis acidic conditions for ester cleavage is also generally considered to be less prone to causing epimerization compared to harsh acidic or basic hydrolysis. It has been noted that the choice of base in subsequent coupling reactions is critical, with sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) showing lower levels of epimerization. acs.org

In general, transformations on this compound should be performed under the mildest possible conditions to preserve the stereochemical configuration. It is crucial to analyze the enantiomeric purity of the product after any transformation, typically using chiral chromatography, to ensure the stereochemical integrity has been maintained.

Table of Compounds

| Abbreviation / Short Name | Full Chemical Name |

| This compound | (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate |

| Boc | tert-Butoxycarbonyl |

| OtBu | tert-Butyl ester |

| Abu | Aminobutyric acid |

| TFA | Trifluoroacetic acid |

| HCl | Hydrogen chloride |

| TMSCl | Trimethylsilyl chloride |

| TFE | 2,2,2-Trifluoroethanol |

| DCM | Dichloromethane |

| CeCl₃·7H₂O | Cerium(III) chloride heptahydrate |

| NaI | Sodium iodide |

| ZnBr₂ | Zinc bromide |

| I₂ | Molecular iodine |

| PCl₃ | Phosphorus trichloride |

| TMP | 2,4,6-Trimethylpyridine |

| Cbz | Carboxybenzyl |

Applications of S N Boc Gamma Iodo Abu Otbu in Advanced Organic Synthesis

Role as a Chiral Building Block for Novel Amino Acid Derivatives

The presence of a chiral center and a reactive functional group makes (S)-N-Boc-gamma-Iodo-Abu-OtBu a valuable precursor for the synthesis of non-proteinogenic amino acids, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Diversely Substituted Gamma-Aminobutyric Acid Analogues

This compound is an excellent electrophile for the introduction of various substituents at the gamma-position, leading to a diverse library of gamma-aminobutyric acid (GABA) analogues. The carbon-iodine bond can be readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the systematic modification of the GABA backbone, which can be instrumental in studying structure-activity relationships for GABA receptor agonists and antagonists. nih.govscirp.org

The general reaction scheme involves the treatment of this compound with a nucleophile, such as an amine, thiol, or carbanion, to yield the corresponding gamma-substituted product. The choice of nucleophile dictates the nature of the side chain introduced at the gamma-position.

| Nucleophile | Resulting Gamma-Substituent | Potential GABA Analogue Class |

| Primary/Secondary Amine | Amino | Diamino acid derivatives |

| Thiol | Thioether | Sulfur-containing amino acids |

| Malonate Ester | Alkyl/Aryl | Substituted dicarboxylic amino acids |

| Organocuprate | Alkyl/Aryl | Lipophilic amino acids |

Table 1: Examples of Nucleophiles for the Synthesis of GABA Analogues from this compound

This synthetic strategy provides access to a wide array of GABA derivatives with tailored functionalities, which can be further elaborated after the removal of the Boc and OtBu protecting groups. researchgate.net

Construction of Constrained Amino Acid Scaffolds (e.g., indolizidinone amino acids via cyclization)

The iodo-functionalized amino acid derivative can be strategically employed in intramolecular cyclization reactions to generate conformationally constrained amino acid scaffolds. A notable example is the synthesis of indolizidinone amino acids. Following the coupling of this compound with another amino acid, the resulting dipeptide can undergo an intramolecular nucleophilic substitution, where the amide nitrogen attacks the carbon bearing the iodine, to form a nine-membered ring. researchgate.net Subsequent transformations can then lead to the formation of the bicyclic indolizidinone core.

This approach is valuable for creating rigid dipeptide mimics that can enforce specific secondary structures, such as beta-turns, in peptides. nih.gov The stereochemistry of the starting material directly influences the stereochemistry of the final constrained scaffold.

Incorporation into Peptide and Peptidomimetic Architectures

The protected nature of this compound makes it a suitable building block for incorporation into peptide chains using standard synthetic methodologies.

Integration via Boc Solid-Phase Peptide Synthesis Methodologies

This compound can be seamlessly integrated into peptide sequences using Boc solid-phase peptide synthesis (SPPS). peptide.comresearchgate.net In this methodology, the N-terminus of the growing peptide chain attached to a solid support is deprotected, and the free amine is then coupled with the carboxylic acid of the incoming Boc-protected amino acid, in this case, this compound.

The standard Boc-SPPS cycle involves the following steps:

Deprotection: Removal of the N-terminal Boc group of the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA). google.com

Neutralization: Neutralization of the resulting ammonium (B1175870) salt with a hindered base, such as diisopropylethylamine (DIEA).

Coupling: Activation of the carboxylic acid of this compound with a coupling reagent (e.g., DCC, HBTU) and subsequent reaction with the deprotected N-terminus of the resin-bound peptide. nih.gov

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. The tert-butyl ester protecting the C-terminus of the iodo-amino acid remains intact during these steps and is typically removed during the final cleavage from the resin with a strong acid like hydrofluoric acid (HF). peptide.com

| Step | Reagent/Condition | Purpose |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Removes the N-terminal Boc group |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | Prepares the N-terminus for coupling |

| Coupling | This compound, Coupling Reagent (e.g., HBTU), DIEA | Forms the new peptide bond |

| Capping (Optional) | Acetic Anhydride (B1165640) | Blocks unreacted N-termini |

Table 2: Typical Reagents and Conditions for Incorporating this compound via Boc-SPPS

Generation of Modified Peptides for Conformational Studies

The incorporation of gamma-amino acids, such as the derivative of this compound, into peptide backbones introduces greater conformational flexibility compared to their alpha-amino acid counterparts. nih.gov This increased flexibility can lead to the adoption of novel secondary structures, such as helices and turns, that are not accessible to natural peptides. nih.govwisc.edu

Conformational studies of peptides containing gamma-amino acids often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) to elucidate their three-dimensional structures in solution. mdpi.comdocumentsdelivered.com The specific stereochemistry and the nature of the gamma-substituent can significantly influence the preferred conformation. For instance, the bulky iodine atom can sterically interact with neighboring residues, further directing the peptide's fold.

Precursor for Iodinated Peptides and Radiolabeled Analogs for Research

The iodine atom in this compound serves as a handle for the introduction of iodine isotopes, making it a valuable precursor for the synthesis of radiolabeled peptides. mdpi.com These radiolabeled peptides are crucial tools in biomedical research, particularly for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in receptor binding assays. nih.gov

The synthesis of a radiolabeled peptide would typically involve the preparation of the full peptide sequence containing the stable iodinated residue, followed by an iodine exchange reaction to replace the stable 127I with a radioactive isotope such as 123I, 124I, or 131I. Alternatively, a precursor containing a tin moiety in place of the iodine can be synthesized and then subjected to radioiodination.

| Isotope | Emission Type | Half-life | Primary Application |

| 123I | Gamma | 13.2 hours | SPECT Imaging |

| 124I | Positron | 4.2 days | PET Imaging |

| 131I | Beta and Gamma | 8.0 days | Radiotherapy and SPECT Imaging |

Table 3: Common Iodine Radioisotopes Used in Peptide Labeling

Precursor for Heterocyclic Compound Synthesis

The presence of both a nucleophilic protected amine and an electrophilic iodinated carbon within the same molecule makes this compound an ideal starting material for the synthesis of nitrogen-containing heterocycles, particularly substituted pyrrolidines. The pyrrolidine (B122466) ring is a common scaffold in a vast number of biologically active natural products and pharmaceutical agents.

The primary route to these heterocyclic structures involves an intramolecular cyclization reaction. Under basic conditions, the Boc-protected amine can be deprotonated, or the nitrogen can be rendered sufficiently nucleophilic to displace the iodide at the gamma-position, forming a five-membered ring. This intramolecular substitution reaction is a key step in creating the pyrrolidine core with a defined stereochemistry at the C2 position, originating from the parent amino acid.

The reaction conditions for this cyclization can be tailored to achieve high yields and maintain stereochemical integrity. The choice of base and solvent is critical in preventing side reactions and promoting the desired ring closure.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

| 1 | NaH | THF | 0 to rt | 85 | >95:5 |

| 2 | K2CO3 | DMF | 80 | 78 | 90:10 |

| 3 | LiHMDS | THF | -78 to 0 | 92 | >98:2 |

This table represents typical conditions for the intramolecular cyclization of gamma-iodo amino acid derivatives to form pyrrolidines and is for illustrative purposes.

This methodology provides access to a variety of substituted pyrrolidine derivatives, which are key components in many pharmaceutical compounds. nih.gov

Design and Synthesis of Advanced Pharmaceutical Intermediates

The synthetic utility of this compound extends to its role as a foundational building block in the multi-step synthesis of advanced pharmaceutical intermediates. The dual functionality of the molecule allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures.

The iodide at the gamma-position is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, nucleophilic substitutions, cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi), and radical reactions. This allows for the introduction of diverse substituents at this position, which is often crucial for modulating the biological activity of the final pharmaceutical product.

For instance, the iodide can be displaced by various nucleophiles such as azides, cyanides, or thiolates to introduce different functionalities. Furthermore, organometallic reagents can be used to form new carbon-carbon bonds, elongating the side chain or introducing aryl or alkyl groups.

The protected amino acid backbone of this compound provides a chiral scaffold upon which complex side chains can be built. After the desired modifications at the gamma-position, the protecting groups (Boc and OtBu) can be selectively removed under acidic conditions to reveal the free amino acid or carboxylic acid functionalities for further elaboration, such as peptide coupling or other derivatizations.

A general synthetic scheme illustrating the utility of this compound in the synthesis of a generic pharmaceutical intermediate is shown below:

Scheme 1: General Synthetic Utility of this compound

This strategic approach allows for the modular and stereocontrolled synthesis of complex molecules that are precursors to a wide range of therapeutic agents, including those for treating viral infections and neurodegenerative diseases. The ability to introduce diverse chemical motifs through the versatile iodo group makes this compound a key intermediate in drug discovery and development.

| Reagent/Reaction Type | Introduced Functionality (at gamma-position) | Potential Therapeutic Area of Intermediate |

| Sodium Azide (NaN3) | Azide | Antiviral, Anticancer |

| Potassium Cyanide (KCN) | Cyano | Neurological disorders |

| Thiophenol (PhSH) / Base | Phenylthio | Anti-inflammatory |

| Arylboronic acid / Pd catalyst (Suzuki Coupling) | Aryl group | Oncology, Cardiovascular |

| Terminal alkyne / Pd/Cu catalyst (Sonogashira Coupling) | Alkynyl group | Antiviral, CNS disorders |

This table provides examples of transformations involving the iodo group and the potential relevance of the resulting intermediates in pharmaceutical research.

Stereochemical Control and Chiral Purity in S N Boc Gamma Iodo Abu Otbu Chemistry

Enantioselective Synthesis and Diastereomeric Control Strategies

The synthesis of enantiomerically pure (S)-N-Boc-gamma-Iodo-Abu-OtBu necessitates the use of synthetic strategies that can effectively control the formation of the stereogenic center at the alpha-carbon. Several established methodologies in asymmetric synthesis can be adapted to achieve this goal.

One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, followed by an asymmetric alkylation to introduce the ethyl group at the alpha-position. Subsequent iodination at the gamma-position and protection of the amine and carboxyl groups would lead to the desired product. The choice of the chiral auxiliary is critical for achieving high diastereoselectivity in the key bond-forming step.

Asymmetric catalysis represents another powerful tool for establishing the stereochemistry. This can involve transition-metal catalysis or organocatalysis. For example, a catalytic asymmetric conjugate addition of a nucleophile to a suitable Michael acceptor can be envisioned. scirp.org Organocatalytic approaches, utilizing chiral amines or thioureas, have proven effective in the asymmetric synthesis of γ-amino acid derivatives. scirp.org

Furthermore, substrate-controlled diastereoselective reactions can be employed where an existing chiral center in the starting material directs the stereochemistry of the newly formed center. While not directly applicable to the synthesis from achiral precursors, this strategy is relevant when modifying existing chiral pool materials.

The introduction of the iodine atom at the gamma-position can also present stereochemical challenges if the beta-carbon were also substituted, leading to the possibility of diastereomers. In the case of this compound, where the beta-position is unsubstituted, this is not a concern. However, in related structures, controlling the relative stereochemistry between the alpha and gamma carbons would be crucial.

Below is a hypothetical data table illustrating the effectiveness of different chiral auxiliaries in the asymmetric synthesis of a precursor to this compound.

| Chiral Auxiliary | Alkylation Conditions | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | LDA, Ethyl Iodide, -78 °C | 85 | 70 |

| (R)-(-)-2,5-Diphenylpyrrolidine | n-BuLi, Ethyl Bromide, -78 °C | 92 | 75 |

| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | NaHMDS, Ethyl Triflate, -78 °C | >98 | 88 |

This is an interactive data table based on plausible results for asymmetric alkylation reactions.

Impact of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of an asymmetric reaction is often highly sensitive to the reaction conditions. Factors such as temperature, solvent, catalyst loading, and the nature of reagents can significantly influence both the enantiomeric excess (e.e.) and diastereomeric excess (d.e.).

Temperature is a critical parameter. Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state that leads to the desired stereoisomer, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy.

The solvent can play a multifaceted role by influencing the solubility of reagents, the aggregation state of catalysts, and the geometry of transition states through solvation effects. For instance, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly used in asymmetric alkylations, while the choice between them can sometimes lead to different stereochemical outcomes.

The nature of the base and the electrophile in alkylation reactions is also crucial. The counterion of the base (e.g., Li+, Na+, K+) can affect the chelation and geometry of the enolate, thereby influencing the direction of electrophilic attack. Similarly, the reactivity of the electrophile can impact the selectivity.

A hypothetical study on the effect of reaction conditions on the enantioselectivity of a key synthetic step is summarized in the table below.

| Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |

| Chiral Phase-Transfer Catalyst A | Toluene | 0 | 85 |

| Chiral Phase-Transfer Catalyst A | Toluene | -20 | 92 |

| Chiral Phase-Transfer Catalyst A | Toluene | -40 | 97 |

| Chiral Phase-Transfer Catalyst A | Dichloromethane | -40 | 90 |

| Chiral Phase-Transfer Catalyst B | Toluene | -40 | 88 |

This interactive data table illustrates how reaction parameters can be optimized to achieve high enantioselectivity.

Advanced Characterization Methodologies in Research on S N Boc Gamma Iodo Abu Otbu

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., advanced NMR, HRMS)

High-resolution spectroscopy is fundamental to the structural elucidation of (S)-N-Boc-gamma-Iodo-Abu-OtBu. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide unambiguous evidence of the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity.

¹H NMR spectroscopy is used to identify the different proton environments within the molecule. The spectrum is expected to show distinct signals for the protons of the tert-butyl groups of the Boc and OtBu esters, the diastereotopic protons of the methylene groups in the butanoate chain, the alpha-proton adjacent to the nitrogen, and the amide proton.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom, including the carbonyl carbons of the ester and carbamate, the quaternary carbons of the tert-butyl groups, and the carbons of the alkyl chain, including the carbon bearing the iodine atom.

Advanced 2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign these proton and carbon signals by establishing proton-proton and proton-carbon correlations, respectively, thus confirming the complete bonding network.

High-Resolution Mass Spectrometry (HRMS) is utilized to verify the elemental formula of the compound with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the target compound from other molecules with the same nominal mass. For this compound (C₁₃H₂₄INO₄), the expected exact mass for common adducts can be calculated and compared against experimental values.

| Technique | Parameter | Expected Value / Observation |

|---|---|---|

| ¹H NMR | δ (ppm) for Boc (9H, s) | ~1.45 |

| δ (ppm) for OtBu (9H, s) | ~1.48 | |

| δ (ppm) for -CH₂I (2H, t) | ~3.25 | |

| δ (ppm) for α-CH (1H, m) | ~4.20 | |

| ¹³C NMR | δ (ppm) for -CH₂I | ~5-10 |

| δ (ppm) for Boc & OtBu (-C(CH₃)₃) | ~28 | |

| δ (ppm) for Boc & OtBu (-C(CH₃)₃) | ~80-82 | |

| δ (ppm) for Carbonyls (C=O) | ~155 (Boc), ~170 (Ester) | |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺ (C₁₃H₂₅INO₄⁺) | 402.0772 |

| Calculated m/z for [M+Na]⁺ (C₁₃H₂₄INNaO₄⁺) | 424.0591 |

Chromatographic Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are indispensable for assessing both the chemical purity and the enantiomeric integrity of this compound.

High-Performance Liquid Chromatography (HPLC) using a standard achiral column (e.g., C18) is the primary method for determining chemical purity. The compound is separated from starting materials, reagents, and side products. Integration of the peak area corresponding to the product allows for quantification of its purity, typically expressed as a percentage.

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.). Since enantiomers have identical physical properties in an achiral environment, a chiral stationary phase (CSP) is required for their separation. For N-protected amino acids, macrocyclic glycopeptide-based CSPs (such as teicoplanin) and cinchona alkaloid-derived zwitterionic CSPs have proven effective. sigmaaldrich.comsigmaaldrich.comchiraltech.com The (S)-enantiomer and any contaminating (R)-enantiomer will exhibit different retention times, allowing for their quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

| Analysis Type | Technique | Typical Conditions | Expected Result |

|---|---|---|---|

| Chemical Purity | Reverse-Phase HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of Acetonitrile/Water (with 0.1% TFA) Detector: UV at 210-220 nm | A single major peak with purity >98% |

| Enantiomeric Excess | Chiral HPLC | Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) Mobile Phase: Polar organic (e.g., Methanol (B129727)/Acetonitrile/Acetic Acid) Detector: UV or LC-MS | Baseline separation of (S) and (R) enantiomers; e.e. for (S)-isomer >99% |

X-ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives or Related Structures

X-ray crystallography provides the most definitive, three-dimensional structural information, including absolute configuration and detailed conformational parameters such as bond lengths, bond angles, and torsion angles. However, obtaining single crystals suitable for X-ray diffraction can be challenging for flexible molecules like this compound, which may exist as oils or low-melting solids. google.com

While a crystal structure for the title compound itself may not be readily available, analysis of closely related derivatives or analogs provides invaluable insight. researchgate.net Structural studies on other Boc-protected amino acid tert-butyl esters reveal key features:

Absolute Configuration: Crystallographic analysis of a structure containing a heavy atom (like iodine) allows for the unambiguous determination of the absolute stereochemistry at the chiral center, confirming the (S) configuration without ambiguity.

| Parameter | Typical Value / Observation | Significance |

|---|---|---|

| Crystal System | e.g., Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁2₁2₁ | Defines the symmetry elements within the crystal. |

| Flack Parameter | Value close to 0 | Confirms the assignment of the absolute (S) configuration. |

| Urethane Bond Torsion Angle (ω) | ~180° | Indicates a preference for the trans conformation of the Boc-group amide bond. researchgate.net |

| C-I Bond Length | ~2.14 Å | Provides standard geometric data for the iodoalkane moiety. |

Future Research Directions and Synthetic Innovations

Exploration of Green Chemistry Approaches for Synthesis of (S)-N-Boc-gamma-Iodo-Abu-OtBu

The synthesis of complex molecules like this compound traditionally involves multi-step processes that may utilize hazardous reagents and solvents. Future research will increasingly focus on aligning its synthesis with the principles of green chemistry to enhance sustainability, safety, and efficiency. xtalks.compeptide.com Key areas of exploration include the adoption of greener solvents, atom economy optimization, and catalyst-free reaction conditions.

The twelve principles of green chemistry provide a framework for making chemical processes more environmentally friendly. peptide.com For peptide synthesis and the preparation of their constituent amino acid building blocks, a significant portion of chemical waste—up to 90%—originates from the use of solvents for reactions and purifications. Consequently, a primary goal is to replace commonly used hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) with more benign alternatives. rsc.orgbiotage.com Research into solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water or ethanol has shown promise in various synthetic steps, including N-Boc protection and peptide couplings. biotage.com

Furthermore, developing catalyst-free and solvent-free conditions for protection and deprotection steps is a significant avenue for greening the synthesis. For instance, methods for the N-Boc protection of amines using di-tert-butyl dicarbonate under solvent-free conditions have been reported, offering advantages like rapid reaction rates and high yields. researchgate.netderpharmachemica.com Similarly, catalyst-free deprotection of N-Boc groups using water at elevated temperatures represents a simple and eco-friendly alternative to traditional acidic methods. mcours.netsemanticscholar.orgresearchgate.net

Below is a comparative table outlining a potential shift from a traditional synthetic approach to a greener one for key transformations relevant to this compound.

| Transformation | Traditional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed |

| N-Boc Protection | (Boc)₂O, DMAP/base in Dichloromethane (DCM) | (Boc)₂O, Solvent-free or in Ethanol/Water | Safer Solvents, Waste Prevention |

| Esterification | Carboxylic acid, t-butanol, DCC/DMAP in DCM | Catalytic direct esterification, Use of greener solvents like 2-MeTHF | Atom Economy, Safer Solvents, Catalysis |

| Iodination | Precursor alcohol, I₂, PPh₃, Imidazole (B134444) in Toluene | Catalytic iodination, Use of safer iodine sources | Less Hazardous Synthesis, Atom Economy |

| Purification | Silica gel column chromatography (high solvent use) | Supercritical fluid chromatography (SFC), Crystallization | Waste Prevention, Safer Solvents |

This table is interactive and represents a conceptual framework for future research.

Development of Catalytic Methods for Gamma-Functionalization and Stereocontrol

The precise stereochemical control at the alpha and gamma carbons is crucial for the utility of this compound in applications such as peptide and natural product synthesis. While classical methods may rely on chiral pool starting materials, future innovations will focus on developing catalytic asymmetric methods to install functionality at the gamma position with high stereoselectivity.

The catalytic enantioselective synthesis of γ-functionalized amino acids is an area of intense research. acs.orgnih.gov Various strategies can be envisioned for the target molecule:

Asymmetric Hydrogenation/Transfer Hydrogenation: A precursor β-amino ketone could be reduced using chiral catalysts (e.g., based on Iridium or Rhodium) to establish the desired stereochemistry at the γ-hydroxyl group, which can then be converted to the iodide.

Catalytic Asymmetric Propargylic Substitution (APS): Copper-catalyzed reactions have been successfully employed for the synthesis of chiral γ-amino alcohols, which are precursors to the gamma-iodo derivative. nih.gov This method is particularly powerful for creating sterically congested stereocenters.

Organocatalysis: The use of small organic molecules, such as proline and its derivatives, to catalyze asymmetric reactions like Mannich and aldol reactions can provide enantiomerically enriched intermediates. acs.org These intermediates can then be further elaborated to introduce the gamma-iodo functionality.

The table below summarizes potential catalytic systems that could be developed or adapted for the stereocontrolled synthesis of this compound or its key precursors.

| Catalytic Strategy | Metal/Catalyst Type | Key Transformation | Potential Advantages |

| Asymmetric Hydrogenation | Rhodium-BINAP | Diastereoselective reduction of a β-amino ketone | High diastereoselectivity, well-established ligands |

| Asymmetric Transfer Hydrogenation | Iridium-diamine | Diastereoselective reduction of a β-amino ketone | Mild conditions, operational simplicity |

| Propargylic Amination | Copper-chiral ligand | Asymmetric addition of an amine to an alkynyl precursor | Access to complex stereocenters, functional group tolerance |

| Mannich Reaction | Proline / Chiral Diamines | Asymmetric C-C bond formation to build the backbone | Metal-free, readily available catalysts |

This interactive table highlights promising areas for catalytic method development.

Expanding Synthetic Applications in Diversity-Oriented Synthesis and Chemical Probe Development

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally complex and diverse small molecules for screening in drug discovery and chemical biology. souralgroup.comnih.gov this compound is an ideal building block for DOS due to its orthogonally protected functional groups and, most importantly, the versatile gamma-iodo moiety.

The carbon-iodine bond serves as a synthetic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition-metal-catalyzed cross-coupling reactions. A single precursor can thus be converted into a large library of analogs with diverse side chains at the gamma position. This approach, starting from a common functionalized amino acid, is a powerful strategy in DOS. souralgroup.com

| Reaction Type | Reagent/Catalyst | Functionality Introduced at γ-position |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst | Aryl, heteroaryl, vinyl groups |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl groups |

| Heck Coupling | Alkene, Pd catalyst | Substituted alkenes |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst | Substituted amines |

| Carbonylation | Carbon monoxide, Pd catalyst | Carboxylic acid derivatives (esters, amides) |

| Stille Coupling | Organostannane, Pd catalyst | Various carbon-based groups |

This interactive table showcases the synthetic versatility of the γ-iodo group for DOS.

In addition to library synthesis, this building block is well-suited for the development of chemical probes . The gamma-iodo group allows for the late-stage introduction of reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups. Such probes are invaluable tools for identifying protein targets, studying protein-protein interactions, and elucidating biological pathways.

Theoretical and Computational Studies for Reaction Pathway Prediction and Optimization of Transformations

To accelerate the development of the synthetic methods described above, theoretical and computational studies are becoming indispensable tools. researchgate.net Density Functional Theory (DFT) calculations, for example, can provide deep mechanistic insights into catalytic cycles, rationalize the origins of stereoselectivity, and predict the feasibility of proposed reaction pathways.

Future research in this area could involve:

Mechanism Elucidation: Computational modeling of transition states in catalytic asymmetric reactions (e.g., the Cu-catalyzed amination or Rh-catalyzed hydrogenation) can explain the observed enantioselectivity and guide the design of more efficient catalysts.

Catalyst Design: By understanding the non-covalent interactions between the substrate and the chiral catalyst in the transition state, new ligands can be designed in silico to improve reaction rates and stereochemical outcomes.

Reaction Condition Optimization: Computational studies can help predict the effect of solvents, additives, and temperature on reaction outcomes, thereby reducing the amount of empirical screening required in the laboratory. For example, modeling can help understand how different solvents interact with catalytic species or how additives might influence catalyst activation. researchgate.net

| Computational Method | Objective | Expected Outcome |

| Density Functional Theory (DFT) | Calculate transition state energies for competing reaction pathways. | Rationalize and predict stereoselectivity (enantio- and diastereoselectivity). |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model large catalyst-substrate complexes with high accuracy. | Understand key catalyst-substrate interactions and guide ligand design. |

| Molecular Dynamics (MD) Simulations | Simulate the conformational landscape of flexible intermediates or catalysts. | Identify dominant conformations leading to the major product. |

| Reaction Pathway Mapping | Explore potential side reactions and decomposition pathways. | Guide the optimization of reaction conditions to improve yield and purity. |

This interactive table outlines the application of computational chemistry to advance the synthesis and use of this compound.

Q & A

Q. What systematic review strategies ensure comprehensive coverage of existing literature on γ-halogenated amino acids?

- Methodological Answer :

- Database Selection : Use SciFinder/Reaxys for reaction data, PubMed for bioactivity studies .

- Search Terms : Combine keywords (e.g., “Boc-protected iodo amino acids,” “peptide halogenation SAR”) .

- Critical Appraisal : Apply the CASP checklist to assess study validity, focusing on synthetic protocols and analytical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.